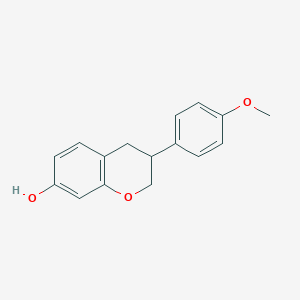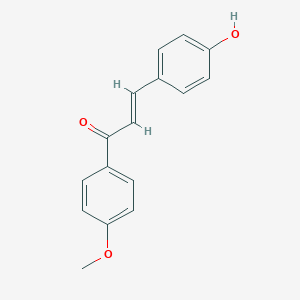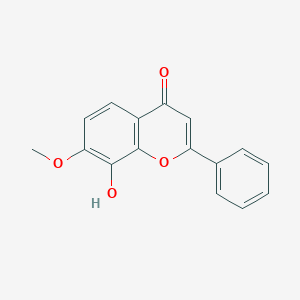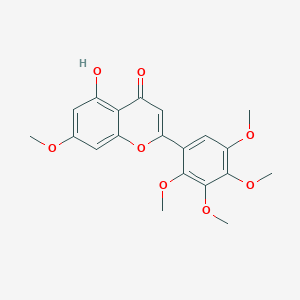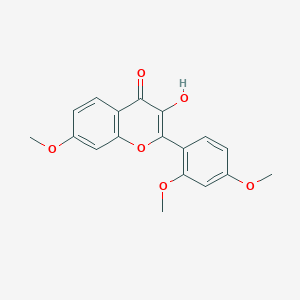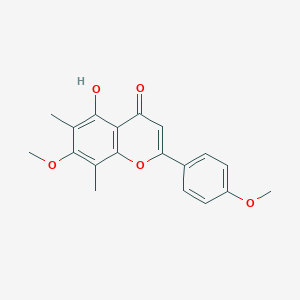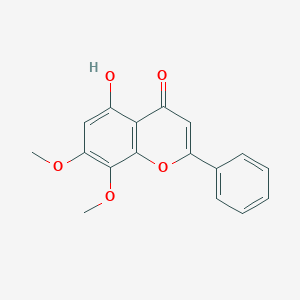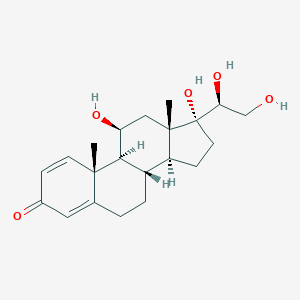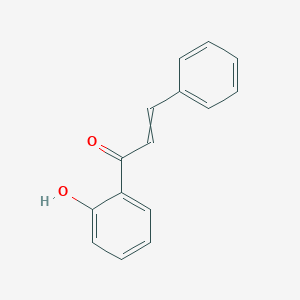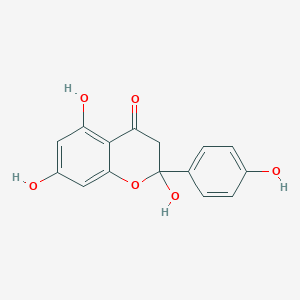
2-Hydroxynaringenin
概要
説明
2-Hydroxynaringenin is a flavonoid compound . It can be isolated from Paeoniae Alba and the herbs of Flemingia macrophylla . It can catalyze the conversion of naringenin to apigenin and 2-Hydroxynaringenin .
Synthesis Analysis
The synthesis of 2-Hydroxynaringenin involves a C-glycosyltransferase (CGT) enzyme from Stenoloma chusanum (ScCGT1). Biochemical analyses revealed that ScCGT1 showed the C-glycosylation activity for phloretin, 2-hydroxynaringenin, and 2-hydroxyeriodictyol . Structure modeling and mutagenesis experiments indicated that the glycosylation of ScCGT1 may be initiated by the synergistic action of conserved residue His26 and Asp14 .Molecular Structure Analysis
The molecular formula of 2-Hydroxynaringenin is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .Chemical Reactions Analysis
The chemical reactions of 2-Hydroxynaringenin involve C-glycosylation activity for phloretin, 2-hydroxynaringenin, and 2-hydroxyeriodictyol . The glycosylation of ScCGT1 may be initiated by the synergistic action of conserved residue His26 and Asp14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxynaringenin include a density of 1.6±0.1 g/cm3, boiling point of 635.0±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.0 mmHg at 25°C, enthalpy of vaporization of 98.6±3.0 kJ/mol, flash point of 245.7±25.0 °C, index of refraction of 1.736, molar refractivity of 71.7±0.3 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 1, #Rule of 5 Violations: 0, ACD/LogP: 2.25, ACD/LogD (pH 5.5): 1.88, ACD/BCF (pH 5.5): 15.72, ACD/KOC (pH 5.5): 248.35, ACD/LogD (pH 7.4): 1.41, ACD/BCF (pH 7.4): 5.39, ACD/KOC (pH 7.4): 85.21, Polar Surface Area: 107 Å2, Polarizability: 28.4±0.5 10-24 cm3, Surface Tension: 90.3±3.0 dyne/cm, Molar Volume: 178.7±3.0 cm3 .科学的研究の応用
Biosynthesis of Flavonoid C-Glycosides
2-Hydroxynaringenin has been used as a substrate for the biosynthesis of flavonoid C-glycosides. A study identified a C-glycosyltransferase enzyme from Stenoloma chusanum (ScCGT1) that showed C-glycosylation activity for 2-Hydroxynaringenin, leading to the production of various glycosylated derivatives .
Antifungal Activity
Research has shown that 2-Hydroxynaringenin-derived compounds, such as xilonenin, exhibit significant antifungal activity against maize pathogens like Fusarium graminearum and Fusarium verticillioides .
Bioconversion to Value-Added Compounds
The whole-cell bioconversion process using Yarrowia lipolytica has been employed to convert naringenin to high-value hydroxylated derivatives, including 2-Hydroxynaringenin .
Enzymatic Reaction Products
When used as a substrate in enzymatic reactions, 2-Hydroxynaringenin can be converted into various glucosylated products, which may have potential applications in pharmaceuticals and nutraceuticals .
Fungus-Elicited Production
The production of di-O-methylated tautomers derived from 2-Hydroxynaringenin has been observed in response to fungal elicitation. This process involves the sequential activity of specific enzymes leading to the formation of these unique compounds .
作用機序
Target of Action
2-Hydroxynaringenin is a flavonoid, a class of compounds known for their diverse bioactivity and potential medicinal values Flavonoids in general are known to interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that flavonoids can interact with their targets in various ways, such as by binding to enzymes or receptors, modulating signaling pathways, or acting as antioxidants
Biochemical Pathways
2-Hydroxynaringenin is involved in the flavonoid biosynthesis pathway . It is produced through the action of a flavanone 2-hydroxylase, which converts the flavanone naringenin into 2-Hydroxynaringenin . This compound can then be further modified through the action of O-methyltransferases .
Pharmacokinetics
Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties, which can be influenced by factors such as the specific structure of the flavonoid, the presence of glycosylation, and the individual’s metabolism .
Result of Action
2-Hydroxynaringenin has been found to have antifungal activity. Specifically, it has been shown to inhibit the growth of two maize pathogens, Fusarium graminearum and Fusarium verticillioides . This suggests that 2-Hydroxynaringenin could potentially be used as a natural antifungal agent.
Action Environment
The action of 2-Hydroxynaringenin, like other flavonoids, can be influenced by various environmental factors. For example, the biosynthesis of flavonoids can be induced in response to environmental stresses such as pathogen infection . Additionally, the bioavailability and efficacy of flavonoids can be affected by factors such as the individual’s diet and metabolism .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician . In case of ingestion, wash out mouth with water provided person is conscious. Never give anything by mouth to an unconscious person. Get medical attention. Do NOT induce vomiting unless directed to do so by medical personnel .
将来の方向性
The future directions of 2-Hydroxynaringenin research involve the characterization of C-glycosyltransferase from fern species and provides a candidate gene and strategy for the efficient production of bioactive C-glycosides using enzyme catalysis and metabolic engineering . The current study features yeast as a promising host for production of flavone C-glycosides, and it provides a set of tools and strains for identifying and studying CGTs and their mechanisms of C-glycosylation .
特性
IUPAC Name |
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENYLPEYDNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153307 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxynaringenin | |
CAS RN |
58124-18-8 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5,7-Tetrahydroxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



